4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
Description
4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine (CAS: 338771-31-6) is a pyrimidine derivative with a molecular formula of C₁₆H₁₂ClN₃O₂ and a molecular weight of 313.74 g/mol . Its structure features a 2-pyridinyl group at position 2, a methoxy group at position 5, and a 2-chlorophenoxy substituent at position 4 of the pyrimidine core. This compound is synthesized via nucleophilic substitution or coupling reactions, as inferred from related pyrimidine syntheses . The 2-chlorophenoxy group introduces steric bulk and moderate electron-withdrawing effects, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
4-(2-chlorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-21-14-10-19-15(12-7-4-5-9-18-12)20-16(14)22-13-8-3-2-6-11(13)17/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEGXSKDDPDKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC=C2Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine typically involves the reaction of 2-chlorophenol with 2-chloropyrimidine in the presence of a base, followed by the introduction of a methoxy group and a pyridinyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step reaction involving 2-chlorophenol and 2-chloropyrimidine. The synthesis typically requires:
- Reagents : 2-chlorophenol, 2-chloropyrimidine
- Base : Potassium carbonate
- Solvent : Dimethylformamide (DMF)
The reaction conditions are optimized to enhance yield and purity, often employing techniques such as continuous flow synthesis for industrial applications.
Medicinal Chemistry
4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine has been explored as a scaffold for drug design due to its ability to interact with biological targets. Research indicates its potential as:
- Antitumor Agent : Studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including OVCAR-4 (ovarian), HepG2 (liver), and MCF-7 (breast) cells. The IC50 values suggest effective induction of apoptosis and cell cycle arrest at different phases.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| OVCAR-4 | 5.67 ± 0.57 | Induces S phase arrest |
| HepG2 | 0.56 ± 0.01 | Triggers apoptosis via intrinsic pathways |
| MCF-7 | 3.84 ± 0.54 | Induces G2/M phase arrest |
- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Initial findings indicate varying degrees of inhibition, suggesting therapeutic potential in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, warranting further research into its efficacy against bacterial strains.
Biological Studies
The biological activity of the compound is attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : It may act as an enzyme inhibitor, influencing pathways related to inflammation and cancer.
- Receptor Modulation : The compound's structural features allow it to bind to receptors, potentially altering their activity.
Materials Science
In addition to its biological applications, this compound is utilized in materials science for developing new materials with specific electronic or optical properties. Its unique structure allows it to serve as a building block in synthesizing more complex organic molecules.
Comparative Studies
When compared to structurally similar compounds, the presence of the methoxy group enhances the binding affinity and biological reactivity of this compound. This structural difference results in distinct pharmacological profiles that may be advantageous in drug development.
Case Studies
- Anticancer Activity Study : A detailed evaluation demonstrated significant cytotoxicity against various cancer cell lines, positioning the compound as a promising candidate for further investigation in cancer therapeutics.
- Mechanistic Insights : Molecular docking studies revealed effective binding to targets involved in cancer progression, enhancing understanding of its potential therapeutic mechanisms.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding interactions and molecular docking have provided insights into its mode of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
Positional Isomers and Halogen Substitutions
4-(3-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine Molecular Formula: C₁₆H₁₂ClN₃O₂ (same as target compound). Key Difference: The chlorine atom is at the meta position of the phenoxy group instead of ortho.
4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine Molecular Formula: C₁₀H₈ClN₃O. Key Difference: Replaces the phenoxy group with a chlorine atom at position 3. Impact: Lower molecular weight (221.65 g/mol) and increased electrophilicity due to direct halogen substitution . This enhances reactivity in cross-coupling reactions but may reduce metabolic stability.
Functional Group Replacements
5-Methoxy-2-(2-pyridinyl)-4-pyrimidinol Molecular Formula: C₁₀H₉N₃O₂. Key Difference: A hydroxyl group replaces the chlorophenoxy group. Impact: Increased polarity (logP ~1.2 vs. ~3.5 for the target compound) improves aqueous solubility but may limit membrane permeability .
5-Methoxy-2-(2-pyridinyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine Molecular Formula: C₁₇H₁₂F₃N₃O₂. Key Difference: The 2-chlorophenoxy group is replaced with a 3-(trifluoromethyl)phenoxy moiety. Impact: The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and binding affinity to hydrophobic targets (e.g., kinases) .
Sulfur-Containing Analogs
4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(2-pyridinyl)pyrimidine Molecular Formula: C₁₆H₁₁Cl₂N₃OS. Key Difference: A sulfanyl (S) linker replaces the oxygen in the phenoxy group.
Physicochemical Properties
<sup>a</sup> Predicted using fragment-based methods.
Biological Activity
4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is a synthetic compound known for its diverse biological activities. Its unique structure, characterized by a pyrimidine core with chlorophenoxy, methoxy, and pyridinyl substituents, positions it as a significant candidate in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound can be synthesized through the reaction of 2-chlorophenol with 2-chloropyrimidine, followed by the introduction of a methoxy group and a pyridinyl group. Typical reaction conditions involve the use of bases like potassium carbonate in solvents such as dimethylformamide (DMF) .
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies indicate that it may act as an enzyme inhibitor and receptor modulator, influencing pathways related to inflammation and cancer .
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor properties. For instance, it has shown inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| OVCAR-4 (ovarian) | 5.67 ± 0.57 | Induces cell cycle arrest in S phase |
| HepG2 (liver) | 0.56 ± 0.01 | Triggers apoptosis via intrinsic pathways |
| MCF-7 (breast) | 3.84 ± 0.54 | Induces G2/M phase arrest |
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. It has been studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. Initial data indicate varying degrees of inhibition, highlighting its therapeutic potential in treating inflammatory diseases .
Antimicrobial Activity
Preliminary investigations also suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated efficacy against bacterial strains, indicating a possible avenue for further research into its use as an antimicrobial agent .
Comparative Studies
When compared to structurally similar compounds, the presence of the methoxy group in this compound enhances its binding affinity and biological reactivity. This structural difference may lead to distinct pharmacological profiles, making it a valuable compound for drug development .
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of this compound on the proliferation of various cancer cell lines, demonstrating significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like Doxorubicin and Etoposide.
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to specific targets involved in cancer progression, providing insights into its potential as a lead compound for developing new anticancer therapies.
Q & A
Q. What are the optimal synthetic routes for 4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols starting with pyrimidine precursors. Key steps include:
- Nucleophilic substitution : Introduce the 2-chlorophenoxy group using a halogenated pyrimidine intermediate under basic conditions (e.g., NaOH in dichloromethane) .
- Methoxy group installation : Employ alkylation or demethylation strategies, such as reacting with methyl iodide in the presence of a base .
- Cross-coupling reactions : Suzuki-Miyaura coupling may integrate the pyridinyl moiety using palladium catalysts and aryl boronic acids .
Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMSO:Water systems) and temperature to improve yields .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
- NMR spectroscopy : Use H and C NMR to confirm substituent positions and aromatic ring integration .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., for polymorph analysis) .
- FT-IR : Identify functional groups like C-O (methoxy) and C-Cl bonds through characteristic absorption bands .
Q. How should researchers design preliminary biological activity assays for this compound?
- In vitro enzyme inhibition : Screen against kinases (e.g., ALK or SYK) using fluorescence-based assays to measure IC values .
- Cellular cytotoxicity : Test in cancer cell lines (e.g., HCT-116 or HeLa) via MTT assays, comparing dose-response curves .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity .
Advanced Research Questions
Q. How can structural modifications enhance the compound's bioactivity, and what SAR principles apply?
- Substituent effects : Replace the 2-chlorophenoxy group with electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
- Heterocycle variations : Substitute pyridine with imidazopyridazine to modulate solubility and target selectivity .
- SAR validation : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with ALK or SYK kinases, followed by in vitro validation .
Q. What strategies resolve contradictory data in biological activity studies (e.g., variable IC50_{50}50 values across assays)?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability testing : Use liver microsomes to identify if rapid degradation explains inconsistent results .
- Structural analogs : Synthesize derivatives with single-group modifications to isolate contributing factors .
Q. How can crystallographic data inform the design of polymorph-specific formulations?
- Polymorph screening : Recrystallize the compound from solvents of varying polarity (e.g., ethanol vs. acetonitrile) to identify stable forms .
- Thermal analysis : Perform DSC to assess melting points and phase transitions .
- Bioavailability studies : Compare dissolution rates of different polymorphs in simulated gastric fluid .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent xenografts : Use ALK-positive tumors to assess antitumor efficacy and maximum tolerated dose (MTD) .
- Pharmacokinetic profiling : Measure plasma half-life via LC-MS/MS after intravenous/oral administration .
- Toxicology : Conduct histopathological analysis of liver and kidney tissues after 28-day repeated dosing .
Methodological and Safety Considerations
Q. What safety protocols are essential during synthesis and handling?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/airway exposure .
- Waste disposal : Segregate halogenated waste (e.g., chlorophenoxy byproducts) for incineration by certified facilities .
- Emergency response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for water-reactive intermediates .
Q. How can researchers address low yields in large-scale synthesis?
- Catalyst optimization : Switch from homogeneous (e.g., Pd(PPh)) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .
- Flow chemistry : Improve heat/mass transfer by using microreactors for exothermic steps .
- Process analytical technology (PAT) : Implement inline FT-IR to monitor reaction endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
